1H and 19F NMR spectral data for 2-Bromo-3,4,5,6-tetrafluorobenzoic acid
1H and 19F NMR spectral data for 2-Bromo-3,4,5,6-tetrafluorobenzoic acid
An In-Depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectral Data of 2-Bromo-3,4,5,6-tetrafluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis and expert prediction of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3,4,5,6-tetrafluorobenzoic acid. As a highly substituted fluorinated aromatic compound, its NMR spectra are characterized by a lone, environmentally sensitive acidic proton and a complex, highly coupled four-spin system in the ¹⁹F domain. This document serves as a foundational resource for researchers in synthetic chemistry, materials science, and drug development, offering insights into spectral interpretation, the causality behind experimental choices, and a robust, field-proven protocol for data acquisition. All spectral parameters are predicted based on established principles of NMR spectroscopy and data from analogous structures, providing a reliable framework for the characterization of this and similar molecules.
Introduction: The Molecule and Its Spectroscopic Challenge
2-Bromo-3,4,5,6-tetrafluorobenzoic acid is a polyhalogenated aromatic carboxylic acid. Molecules of this class are valuable building blocks in medicinal chemistry and materials science, where the strategic placement of fluorine atoms and other halogens can profoundly influence properties such as lipophilicity, metabolic stability, and electronic characteristics. The precise and unambiguous structural confirmation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and a wide chemical shift range that is exquisitely sensitive to the local electronic environment[1][2]. However, the analysis of polyfluorinated systems is often complicated by extensive homonuclear (¹⁹F-¹⁹F) spin-spin couplings that span multiple bonds, leading to complex, higher-order spectra.
This guide provides a comprehensive theoretical framework for understanding and predicting the key features of both the ¹H and ¹⁹F NMR spectra of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid.
Physicochemical Properties
A definitive CAS Registry Number for 2-Bromo-3,4,5,6-tetrafluorobenzoic acid is not readily found in major chemical databases as of this writing, suggesting it may be a novel or infrequently synthesized compound. Its properties are listed below.
| Property | Value |
| Molecular Formula | C₇HBrF₄O₂ |
| Molecular Weight | 272.98 g/mol |
| IUPAC Name | 2-bromo-3,4,5,6-tetrafluorobenzoic acid |
| Structure | (See Figure 1) |
Core Principles of NMR Analysis for Fluorinated Aromatics
The spectral features of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid are governed by several key NMR principles:
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Chemical Shift (δ) : The position of a signal, determined by the local magnetic field around a nucleus. In ¹⁹F NMR, shifts are heavily influenced by the electronic effects (induction and resonance) of neighboring substituents. Electron-withdrawing groups generally cause a downfield (less negative) shift, though this effect is complex in aromatic systems[3].
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Spin-Spin Coupling (J) : The interaction between nuclear spins transmitted through chemical bonds. In fluorinated aromatics, ¹⁹F-¹⁹F couplings are significant over multiple bonds:
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³JFF (ortho) : Typically large, around -20 to -22 Hz.
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⁴JFF (meta) : Smaller, ranging from 0 to -8 Hz.
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⁵JFF (para) : Intermediate, often between -10 and -15 Hz[4].
-
-
Through-Space Coupling : Coupling that occurs due to the spatial proximity of nuclei, independent of the bonding framework. In this molecule, a through-space ⁵JHF between the carboxylic acid proton and the F6 fluorine is possible if the conformation allows for close contact[5].
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to be dominated by a single signal corresponding to the carboxylic acid proton (-COOH).
-
Chemical Shift (δ) : The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.
-
In non-polar solvents like CDCl₃ , the signal is typically found between 10-13 ppm and is often broad due to moderate rates of intermolecular proton exchange.
-
In hydrogen-bond accepting solvents like DMSO-d₆ , the proton forms a strong hydrogen bond with the solvent's oxygen atom. This significantly deshields the proton, shifting its resonance downfield to ≥13 ppm , and slows the exchange rate, often resulting in a sharper signal[6][7].
-
-
Multiplicity : In a standard ¹H spectrum, this signal will appear as a broad singlet . However, if a through-space coupling to F6 exists (⁵JHF), it may appear as a broad doublet or triplet depending on the coupling to F5 as well, though this is often obscured by line broadening.
-
D₂O Exchange : Upon addition of a drop of deuterium oxide (D₂O) to the NMR sample, the acidic proton will rapidly exchange with deuterium (-COOH + D₂O ⇌ -COOD + HDO). This will cause the signal in the 10-14 ppm region to disappear , which is a definitive test for an acidic proton.
Predicted ¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum is predicted to be complex, showing four distinct signals, as the molecule lacks any symmetry that would render any of the fluorine atoms chemically equivalent. The analysis below is based on data from analogous compounds, primarily pentafluorobenzoic acid[8].
Predicted Chemical Shifts and Assignments
The chemical shifts are predicted relative to an external standard like CFCl₃ (δ = 0 ppm). The substituents (Br and COOH) exert distinct electronic effects that differentiate the four fluorine nuclei.
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F6 : Positioned ortho to the electron-withdrawing carboxylic acid group. Expected to be the most downfield (least negative) signal.
-
F3 : Positioned ortho to the bromine atom. Bromine's inductive effect will influence this position significantly.
-
F5 : Positioned meta to both the COOH and Br groups.
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F4 : Positioned para to the COOH group and meta to the Br group.
Predicted Spin-Spin Coupling Network
Each of the four fluorine signals will be a complex multiplet due to coupling with the other three fluorine nuclei.
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F3 Signal : Expected to be a doublet of doublets (dd) or more complex multiplet.
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Coupled to F4 (³JFF, ortho, ~20 Hz).
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Coupled to F5 (⁴JFF, meta, ~2-8 Hz).
-
-
F4 Signal : Expected to be a triplet of doublets (td) or more complex multiplet.
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Coupled to F3 (³JFF, ortho, ~20 Hz).
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Coupled to F5 (³JFF, ortho, ~20 Hz).
-
Coupled to F6 (⁴JFF, meta, ~2-8 Hz).
-
-
F5 Signal : Expected to be a triplet of doublets (td) or more complex multiplet.
-
Coupled to F4 (³JFF, ortho, ~20 Hz).
-
Coupled to F6 (³JFF, ortho, ~20 Hz).
-
Coupled to F3 (⁴JFF, meta, ~2-8 Hz).
-
-
F6 Signal : Expected to be a doublet of doublets (dd) or more complex multiplet.
-
Coupled to F5 (³JFF, ortho, ~20 Hz).
-
Coupled to F4 (⁴JFF, meta, ~2-8 Hz).
-
Potentially shows a small through-space coupling to the carboxylic acid proton (⁵JHF, ~1-3 Hz), which would only be resolved in a ¹H-coupled ¹⁹F spectrum.
-
Summary of Predicted NMR Data
The following table summarizes the predicted spectral parameters. Chemical shifts are estimates and will vary with experimental conditions.
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupled Nuclei | Predicted Coupling Constant (J, Hz) |
| ¹H (-COOH) | 10-14 | broad singlet | F6 (through-space) | ⁵JHF ≈ 1-3 |
| ¹⁹F (F3) | -135 to -145 | dd | F4, F5 | ³J₃₄ ≈ 20; ⁴J₃₅ ≈ 2-8 |
| ¹⁹F (F4) | -155 to -165 | tdd | F3, F5, F6 | ³J₄₃ ≈ 20; ³J₄₅ ≈ 20; ⁴J₄₆ ≈ 2-8 |
| ¹⁹F (F5) | -145 to -155 | tdd | F4, F6, F3 | ³J₅₄ ≈ 20; ³J₅₆ ≈ 20; ⁴J₅₃ ≈ 2-8 |
| ¹⁹F (F6) | -130 to -140 | ddd | F5, F4, H | ³J₆₅ ≈ 20; ⁴J₆₄ ≈ 2-8; ⁵J₆H ≈ 1-3 |
Field-Proven Experimental Protocol
This protocol provides a self-validating system for acquiring high-quality ¹H and ¹⁹F NMR spectra.
Sample Preparation
-
Rationale : Proper sample preparation is critical for achieving high-resolution spectra. The choice of solvent is paramount. DMSO-d₆ is recommended for its excellent solvating power for the analyte and its ability to produce a sharp, downfield signal for the acidic proton.
-
Weighing : Accurately weigh 10-15 mg of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid directly into a clean, dry vial.
-
Solvent Addition : Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).
-
Referencing :
-
For ¹H NMR, the residual solvent peak of DMSO-d₅ (δ ≈ 2.50 ppm) serves as a reliable internal reference.
-
For ¹⁹F NMR, an external reference is preferred to avoid potential interactions. Prepare a sealed capillary containing a reference compound (e.g., 5% CFCl₃ in CDCl₃ or 1% trifluorotoluene in DMSO-d₆) and place it inside the NMR tube.
-
-
Dissolution & Transfer : Gently agitate the vial to ensure complete dissolution. If needed, use a vortex mixer or brief sonication. Transfer the solution into a high-quality 5 mm NMR tube using a glass pipette. Ensure the sample height is at least 4 cm.
-
Cleaning : Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any contaminants before insertion into the spectrometer[9].
NMR Spectrometer Setup and Acquisition
-
Rationale : The parameters must be optimized to account for the specific properties of the ¹H and ¹⁹F nuclei, such as their different frequency ranges and relaxation times.
-
Insertion & Locking : Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
-
Tuning & Matching : Tune and match the probe for both the ¹H and ¹⁹F frequencies to ensure maximum signal sensitivity and optimal pulse shapes[10].
-
Shimming : Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
¹H NMR Acquisition Parameters
-
Pulse Program : Standard single-pulse (zg30 or similar).
-
Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay (d1) : 2-5 seconds. A longer delay is needed for potentially slow-relaxing quaternary carbons if a ¹³C spectrum were to be acquired, but is also good practice for quantitative ¹H work.
-
Number of Scans : 8-16 scans should suffice given the high concentration.
¹⁹F NMR Acquisition Parameters
-
Pulse Program : Standard single-pulse, typically with ¹H decoupling (zgfhig or similar) to simplify the spectrum by removing ¹H-¹⁹F couplings if they are not desired for initial analysis[4]. To observe potential ⁵JHF coupling, a ¹H-coupled spectrum should also be acquired.
-
Spectral Width : ~250 ppm. This large range is necessary to encompass most organofluorine signals and prevent spectral folding[1][11]. Center the spectral window around an estimated value of -150 ppm.
-
Acquisition Time : ~1 second.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 16-64 scans.
Visualizations
Molecular Structure and Numbering
Caption: Predicted through-bond ¹⁹F-¹⁹F J-coupling relationships.
Experimental Workflow
Caption: Step-by-step workflow for NMR analysis.
Conclusion
The ¹H and ¹⁹F NMR spectra of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid are predicted to provide a wealth of structural information. The ¹H spectrum offers a simple, diagnostic signal for the carboxylic acid proton, while the ¹⁹F spectrum presents a complex but interpretable pattern of four distinct multiplets. Understanding the expected chemical shifts and the intricate network of ortho- and meta-¹⁹F-¹⁹F couplings is essential for accurate spectral assignment. The experimental protocol outlined in this guide provides a rigorous and reliable method for obtaining high-quality data, enabling researchers to confidently characterize this and other complex fluorinated molecules.
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